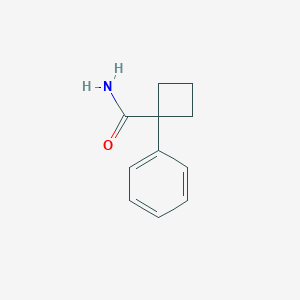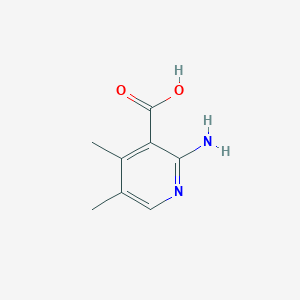
1-Phenylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclobutanecarboxamide is an organic compound with the molecular formula C₁₁H₁₃NO. It is characterized by a cyclobutane ring attached to a phenyl group and a carboxamide functional group.
Vorbereitungsmethoden
1-Phenylcyclobutanecarboxamide can be synthesized through several methods:
Cyclobutane Ring-Opening and Acylation: One common method involves the ring-opening of cyclobutane derivatives followed by acylation reactions.
Industrial Production: Industrially, the compound can be produced using optimized reaction conditions that ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Phenylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group into an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It is used in the synthesis of dyes and pesticides, contributing to advancements in these sectors.
Wirkmechanismus
The mechanism of action of 1-Phenylcyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may act on ion channels or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclobutanecarboxamide can be compared with similar compounds such as:
1-Phenylcyclobutanecarboxylic Acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different reactivity and applications.
1-Phenylcyclobutanamine: The amine derivative exhibits different pharmacological properties and uses.
Cyclobutanecarboxamide Derivatives: Various derivatives with different substituents on the cyclobutane ring or phenyl group can exhibit unique properties and applications.
This compound stands out due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts unique chemical and physical properties .
Eigenschaften
IUPAC Name |
1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPOWPDHIZKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-CDPCB interact with FTO and what are the potential downstream effects?
A1: N-CDPCB binds to a novel binding site on the FTO protein. [] This binding interaction is distinct from previously identified binding sites on FTO. While the exact downstream effects of this interaction are not fully elaborated in the research paper, the authors suggest that this novel binding site could be targeted for developing new FTO inhibitors. [] Since FTO is implicated in obesity and related metabolic disorders, inhibiting its activity through compounds like N-CDPCB might offer therapeutic avenues for these conditions.
Q2: What is known about the structure-activity relationship (SAR) of N-CDPCB and its analogs in relation to FTO inhibition?
A2: The research paper primarily focuses on identifying and characterizing the novel binding site of N-CDPCB on FTO. [] It does not delve into detailed SAR studies of N-CDPCB analogs. Further research exploring modifications to the N-CDPCB scaffold and their impact on FTO binding affinity and inhibitory potency would be necessary to establish a comprehensive SAR profile. This information could guide the development of more potent and selective FTO inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,4,5-trichlorophenyl) 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B170016.png)

![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)

![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)


![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
